molecular formula C12H8ClF2NO2 B1357058 Ethyl 4-chloro-7,8-difluoroquinoline-3-carboxylate CAS No. 318685-51-7

Ethyl 4-chloro-7,8-difluoroquinoline-3-carboxylate

Cat. No.: B1357058
CAS No.: 318685-51-7
M. Wt: 271.64 g/mol
InChI Key: VMKVYBOEHDTOKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-chloro-7,8-difluoroquinoline-3-carboxylate (CAS 318685-51-7) is a high-purity quinoline derivative supplied for research and development purposes. This compound, with a molecular formula of C12H8ClF2NO2 and a molecular weight of 271.651 g/mol, is characterized as a versatile chemical building block . Its structure features multiple reactive sites, including the ester and chloro substituents, which make it a valuable intermediate in organic synthesis, particularly in the construction of more complex quinoline-based structures . The supplied compound has a vapor pressure of 0.000107 mmHg at 25°C and an XLogP3 of 3.2, indicating its physical-chemical properties . Available to the research community, this product is offered with a typical purity of 97% and has achieved commercial mass production, ensuring a reliable supply for ongoing projects . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 4-chloro-7,8-difluoroquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF2NO2/c1-2-18-12(17)7-5-16-11-6(9(7)13)3-4-8(14)10(11)15/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKVYBOEHDTOKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1Cl)C=CC(=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90594423
Record name Ethyl 4-chloro-7,8-difluoroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

318685-51-7
Record name Ethyl 4-chloro-7,8-difluoroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ethyl 4-chloro-7,8-difluoroquinoline-3-carboxylate synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Ethyl 4-chloro-7,8-difluoroquinoline-3-carboxylate

Executive Summary: this compound is a pivotal scaffold in medicinal chemistry, serving as a versatile intermediate for the development of novel therapeutic agents, particularly in the realm of kinase inhibitors and anti-infectives. The strategic placement of fluorine atoms at the 7 and 8 positions significantly modulates the electronic and metabolic properties of the quinoline core, while the 4-chloro and 3-carboxylate functionalities provide essential handles for subsequent molecular elaboration. This guide provides a comprehensive, field-proven pathway for the synthesis of this key intermediate, grounded in the principles of the Gould-Jacobs reaction. We will dissect the strategic rationale behind each synthetic step, provide detailed experimental protocols, and offer insights into critical process parameters, ensuring a reproducible and efficient synthesis for researchers and drug development professionals.

Introduction: The Significance of Fluorinated Quinolones

Quinolone derivatives are a cornerstone of modern pharmacology, most famously represented by the fluoroquinolone class of broad-spectrum antibiotics.[1] Beyond their antibacterial prowess, the quinoline nucleus is a privileged structure found in a wide array of biologically active compounds with applications as antimalarial, anticancer, and anti-inflammatory agents.[2] The introduction of fluorine atoms onto the carbocyclic ring of the quinoline system can profoundly enhance pharmacological properties, including metabolic stability, binding affinity, and cell membrane permeability. This compound is a valuable building block designed for further functionalization, making its efficient and reliable synthesis a critical objective in discovery chemistry.[3]

Retrosynthetic Strategy

The most logical and widely adopted approach for constructing the 4-chloro-3-ethoxycarbonyl quinoline system is a two-stage process. The core quinoline ring is first assembled via the Gould-Jacobs reaction, yielding a stable 4-hydroxyquinoline intermediate. This intermediate is then subjected to a chlorination reaction to install the desired 4-chloro substituent. This strategy avoids the direct use of potentially unstable or inaccessible chlorinated aniline precursors.

Our retrosynthetic analysis deconstructs the target molecule as follows:

G Target Ethyl 4-chloro-7,8-difluoro- quinoline-3-carboxylate Intermediate Ethyl 4-hydroxy-7,8-difluoro- quinoline-3-carboxylate Target->Intermediate Chlorination (POCl₃) Aniline 2,3-Difluoroaniline Intermediate->Aniline Gould-Jacobs Cyclization Malonate Diethyl Ethoxymethylenemalonate (DEEM) Intermediate->Malonate Gould-Jacobs Condensation

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Pathway: From Aniline to the Final Product

The forward synthesis is a robust two-step process, beginning with the construction of the quinolone core, followed by chlorination.

Step 1: Synthesis of Ethyl 4-hydroxy-7,8-difluoroquinoline-3-carboxylate (I) via Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful method for synthesizing 4-hydroxyquinolines.[4][5] It proceeds through an initial condensation of a substituted aniline with an ethoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[5][6]

Reaction Scheme:

2,3-Difluoroaniline + Diethyl Ethoxymethylenemalonate (DEEM) → Intermediate Adduct → Ethyl 4-hydroxy-7,8-difluoroquinoline-3-carboxylate (I)

Causality and Mechanism:

  • Condensation: The synthesis begins with a nucleophilic substitution reaction where the amino group of 2,3-difluoroaniline attacks the electron-deficient β-carbon of DEEM, leading to the elimination of ethanol. This forms the key intermediate, diethyl 2-((2,3-difluoroanilino)methylene)malonate. This step is typically performed at moderately elevated temperatures (100-130 °C) to ensure complete reaction without premature cyclization.[7]

  • Thermal Cyclization: The critical ring-forming step requires significant thermal energy (typically 250-260 °C) to facilitate a 6-π electrocyclization.[5][6] The reaction is driven by the formation of the stable aromatic quinoline ring system. The high temperatures necessitate the use of a high-boiling inert solvent, such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) or paraffin oil, to maintain a liquid phase and ensure even heat distribution.[7][8]

  • Reagent Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a distillation condenser, combine 2,3-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM, 1.0-1.1 eq).

  • Initial Condensation: Heat the reaction mixture with stirring to 125-130 °C for 1 to 2 hours. During this period, ethanol, a byproduct of the condensation, will distill off.

  • Cyclization Setup: After the initial condensation, carefully add a high-boiling solvent such as Dowtherm A to the flask.

  • Thermal Cyclization: Heat the mixture to 250-255 °C and maintain this temperature for 2 to 3 hours.[7] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Cool the reaction mixture to below 100 °C and dilute it with a non-polar solvent like hexane or heptane to precipitate the product.

  • Purification: Stir the resulting slurry, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with additional hexane to remove residual high-boiling solvent. Dry the solid under vacuum to yield Ethyl 4-hydroxy-7,8-difluoroquinoline-3-carboxylate (I) as a solid.

ParameterExpected Value
Appearance Off-white to light tan solid
Yield 85-95%
Purity (HPLC) >98%
Melting Point >280 °C (with decomposition)
Step 2: Chlorination of Intermediate (I) to Yield this compound

The conversion of the 4-hydroxyquinoline to the 4-chloroquinoline is a critical transformation that activates the molecule for subsequent nucleophilic substitution reactions. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation due to its high reactivity and effectiveness.[8][9][10]

Reaction Scheme:

Ethyl 4-hydroxy-7,8-difluoroquinoline-3-carboxylate (I) + POCl₃ → This compound

Causality and Mechanism:

The reaction proceeds via the formation of a chlorophosphate ester intermediate at the 4-position. The hydroxyl group of the quinolone tautomer attacks the phosphorus atom of POCl₃. This is followed by an Sₙ2-type attack by a chloride ion (from POCl₃) on the C4 carbon, displacing the phosphate leaving group and yielding the 4-chloro product. Using POCl₃ in excess allows it to serve as both the reagent and the reaction solvent.

  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add Ethyl 4-hydroxy-7,8-difluoroquinoline-3-carboxylate (I) (1.0 eq).

  • Reaction: Under a nitrogen or argon atmosphere, add phosphorus oxychloride (POCl₃) (5-10 eq) to the flask.

  • Heating: Heat the stirred mixture to 100-110 °C for 3 to 4 hours.[10] The reaction should become a homogeneous solution as it progresses. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction that releases HCl gas; perform in a well-ventilated fume hood.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution with a base (e.g., solid sodium bicarbonate or aqueous NaOH) to a pH of 7-8. The product will precipitate as a solid or can be extracted with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Purification: If extracted, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a solvent system like ethanol/water or by column chromatography on silica gel.

ParameterExpected Value
Appearance White to yellow solid
Yield 80-90%
Purity (HPLC) >99%
¹H NMR (CDCl₃, 400 MHz) δ ~8.9 (s, 1H), 8.2-8.0 (m, 1H), 7.6-7.4 (m, 1H), 4.5 (q, 2H), 1.4 (t, 3H)

Overall Synthesis Workflow

The complete, validated pathway from commercially available starting materials to the final, high-purity product is summarized below.

G cluster_0 Step 1: Gould-Jacobs Reaction cluster_1 Step 2: Chlorination A 2,3-Difluoroaniline C Ethyl 4-hydroxy-7,8-difluoro- quinoline-3-carboxylate A->C 1) 130 °C 2) Dowtherm A, 255 °C B DEEM B->C 1) 130 °C 2) Dowtherm A, 255 °C D Ethyl 4-chloro-7,8-difluoro- quinoline-3-carboxylate C->D POCl₃, 110 °C

Caption: Complete two-step synthesis workflow diagram.

Mandatory Safety & Handling Precautions

  • Phosphorus Oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water. Handle only in a chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Ensure all glassware is scrupulously dry. Quenching must be done slowly and with extreme caution.

  • High-Temperature Solvents (Dowtherm A, Paraffin Oil): These materials are operated at temperatures well above their flash points. Ensure the reaction is conducted away from ignition sources and with proper temperature control to prevent overheating.

  • Hydrogen Chloride (HCl): The chlorination work-up generates significant amounts of HCl gas. Ensure the fume hood has adequate ventilation.

Conclusion

The described two-step synthesis pathway, leveraging the classical Gould-Jacobs reaction followed by a robust chlorination protocol, represents an efficient, reliable, and scalable method for producing high-purity this compound. By understanding the causality behind each experimental step and adhering to the detailed protocols, researchers can confidently synthesize this valuable intermediate, paving the way for the discovery and development of next-generation pharmaceuticals.

References

  • CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents.
  • Synthesis of 4,7-Dichloroquinoline | PDF | Filtration | Water - Scribd. Available at: [Link]

  • Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC - NIH. Available at: [Link]

  • Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google Patents.
  • Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents | Journal of Natural Products - ACS Publications. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available at: [Link]

  • US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents - Google Patents.
  • Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Available at: [Link]

  • (PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate - ResearchGate. Available at: [Link]

  • US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents.
  • Synthesis of quinolines - Organic Chemistry Portal. Available at: [Link]

  • Gould Jacobs Quinoline forming reaction - Biotage. Available at: [Link]

  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives | Asian Journal of Chemistry. Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. Available at: [Link]

  • US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine - Google Patents.
  • Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate | C12H9F2NO3 - PubChem. Available at: [Link]

  • Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli - PMC - NIH. Available at: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing. Available at: [Link]

Sources

Methodological & Application

Leveraging Ethyl 4-chloro-7,8-difluoroquinoline-3-carboxylate for the Synthesis of Novel Fluoroquinolone Antibacterials

Author: BenchChem Technical Support Team. Date: February 2026

Application Note

Abstract: This document provides a comprehensive guide for researchers in drug discovery and medicinal chemistry on the strategic use of Ethyl 4-chloro-7,8-difluoroquinoline-3-carboxylate as a pivotal starting material for the synthesis of new-generation fluoroquinolone antibiotics. We present detailed protocols, mechanistic insights, and characterization data, underscoring the versatility of this key intermediate.

Introduction: The Strategic Importance of the 7,8-Difluoro-4-quinolone Scaffold

Fluoroquinolones are a critically important class of broad-spectrum synthetic antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1] The core structure of fluoroquinolones offers multiple sites for chemical modification, allowing for the fine-tuning of their antibacterial spectrum, potency, and pharmacokinetic properties. The introduction of fluorine atoms into the quinolone ring system has been a particularly fruitful strategy, often leading to enhanced antibacterial activity.[2]

This compound is a highly valuable and versatile building block in this context. The electron-withdrawing nature of the two fluorine atoms at the C-7 and C-8 positions, coupled with the chloro leaving group at the C-4 position, makes this molecule particularly amenable to nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of a wide variety of amine-containing substituents at the C-7 position, a key determinant of the biological activity of fluoroquinolones.[3] Furthermore, the ethyl ester at the C-3 position provides a convenient handle for subsequent chemical manipulations, such as hydrolysis to the corresponding carboxylic acid, a crucial step in the synthesis of many clinically relevant fluoroquinolones.[4]

Core Synthetic Strategy: A Multi-Step Approach to Novel Fluoroquinolones

The synthesis of new fluoroquinolone derivatives from this compound typically follows a well-established, yet adaptable, multi-step sequence. The overall workflow is depicted below:

G A Ethyl 4-chloro-7,8-difluoro- quinoline-3-carboxylate B Step 1: Nucleophilic Aromatic Substitution (SNAr) at C-4 A->B Diverse Amines C Ethyl 4-(substituted-amino)-7,8-difluoro- quinoline-3-carboxylate Intermediate B->C D Step 2: Ester Hydrolysis C->D Base or Acid E 4-(substituted-amino)-7,8-difluoro- quinoline-3-carboxylic Acid D->E F Step 3 (Optional): Amide Coupling E->F Coupling Agents, Amine G Novel Fluoroquinolone Derivatives F->G

Figure 1: General synthetic workflow for the preparation of novel fluoroquinolones.

Mechanistic Insight: The Nucleophilic Aromatic Substitution (SNAr) at C-4

The key step in this synthetic sequence is the nucleophilic aromatic substitution at the C-4 position of the quinoline ring. The chlorine atom at this position is activated towards substitution by the electron-withdrawing effects of the quinoline nitrogen and the fluorine atoms. The reaction proceeds via a Meisenheimer-like intermediate, where the nucleophilic amine attacks the electron-deficient C-4 carbon.[5][6]

G cluster_0 SNAr Mechanism A Starting Material (this compound) B Nucleophilic Attack by Amine (R-NH2) A->B C Meisenheimer-like Intermediate (Tetrahedral) B->C D Loss of Leaving Group (Chloride Ion) C->D E Product (Ethyl 4-(substituted-amino)-7,8-difluoro- quinoline-3-carboxylate) D->E

Sources

Troubleshooting & Optimization

Recrystallization methods for purifying Ethyl 4-chloro-7,8-difluoroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Ethyl 4-chloro-7,8-difluoroquinoline-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related quinoline derivatives. As a key intermediate in various synthetic pathways, achieving high purity of this compound is critical for downstream success.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) based on established principles of crystallization and practical experience with similar halogenated heterocyclic systems. While a specific, validated recrystallization protocol for this exact molecule is not widely published, the methods described herein are derived from proven techniques for analogous compounds and are designed to provide a robust starting point for your process development.

I. Understanding the Molecule: A Chemist's Perspective

This compound is a moderately polar molecule characterized by a planar quinoline core, halogen substituents that increase hydrophobicity, and an ethyl ester group that offers a site for hydrogen bonding and influences solubility in polar organic solvents. Successful recrystallization hinges on exploiting the differential solubility of the target compound versus its impurities across a range of temperatures in a chosen solvent or solvent system.

Key structural features influencing solvent selection:

  • Quinoline Core: Aromatic stacking interactions can favor crystallization.

  • Chloro and Difluoro Groups: These halogens increase the molecular weight and can participate in halogen bonding, while also influencing the electronic properties and solubility.

  • Ethyl Carboxylate Group: This ester functional group allows for solubility in moderately polar solvents like ethanol, ethyl acetate, and acetone.

II. Recommended Recrystallization Protocols

Based on the analysis of structurally similar compounds, two primary methods are recommended for the recrystallization of this compound. It is always advisable to first perform a small-scale solvent screen to determine the optimal conditions.

Protocol 1: Single Solvent Recrystallization with Ethanol

This is the most straightforward method and should be the first approach. Ethanol is a common and effective solvent for many quinoline derivatives.

Step-by-Step Methodology:

  • Dissolution: In a suitable Erlenmeyer flask, add the crude this compound. Add a minimal amount of 95% or absolute ethanol and a boiling chip.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add ethanol portion-wise until the solid completely dissolves at or near the boiling point. Causality Note: Using the minimum amount of hot solvent is crucial for maximizing yield. Excess solvent will keep more of your product dissolved at cold temperatures, reducing recovery.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of well-defined, pure crystals. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Two-Solvent (Binary) Recrystallization

This method is useful if a single solvent does not provide a sufficient solubility differential between hot and cold temperatures. A common pairing is a "solvent" in which the compound is soluble (e.g., acetone or ethyl acetate) and an "anti-solvent" in which it is poorly soluble (e.g., hexanes or petroleum ether). A procedure for a similar compound involved recrystallization from ethanol, followed by dissolution in an acetone/petroleum ether mixture for single-crystal growth[1].

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in the minimum amount of the "good" solvent (e.g., acetone) at room temperature or with gentle warming.

  • Addition of Anti-Solvent: Slowly add the "poor" solvent (e.g., hexanes) dropwise with swirling until a persistent cloudiness (turbidity) is observed. This indicates the solution is saturated.

  • Re-dissolution: Gently warm the mixture until the solution becomes clear again.

  • Cooling & Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Collect, wash with the anti-solvent, and dry the crystals as described in Protocol 1.

III. Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of quinoline derivatives.

Problem Probable Cause(s) Solution(s)
No Crystals Form Upon Cooling 1. Too much solvent was used. [2] 2. The solution is supersaturated. [3]1. Boil off some of the solvent to increase the concentration and attempt to cool again.[2] 2. Induce crystallization by: * Scratching the inside of the flask with a glass rod at the meniscus.[3] * Adding a seed crystal of the pure compound. * Cooling the solution to a lower temperature (e.g., in a dry ice/acetone bath).
"Oiling Out" - Formation of an Oil Instead of Crystals 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is cooling too rapidly. [3] 3. High concentration of impurities. 1. Re-heat the solution to dissolve the oil, add more of the "good" solvent, and allow it to cool more slowly.[3] 2. Insulate the flask to slow the cooling rate. 3. Consider pre-purification by column chromatography to remove impurities that inhibit crystallization.
Crystals Form Too Quickly 1. The solution is too concentrated. 2. The solubility of the compound in the cold solvent is extremely low. 1. Re-heat the solution and add a small amount of additional solvent to slow down the crystal growth.[2] Slower growth leads to higher purity crystals.
Low Recovery of Purified Product 1. Too much solvent was used during dissolution or washing. 2. Premature crystallization during hot filtration. 1. Concentrate the mother liquor and cool it again to obtain a second crop of crystals (which may be of lower purity). 2. Ensure the filtration apparatus is sufficiently pre-heated and use a slight excess of solvent before filtering.
Colored Impurities Remain in Crystals 1. Impurities are co-crystallizing with the product. 1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the target compound.

IV. Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for the recrystallization of this compound?

A1: While there is no single "best" system without experimental trials, a good starting point is a polar protic solvent like ethanol or methanol . These have been shown to be effective for similar chloroquinoline compounds[1][4]. If a single solvent is not effective, a binary system such as acetone/hexanes , ethyl acetate/hexanes , or dichloromethane/hexanes should be investigated. The principle is to find a solvent pair where the compound is highly soluble in one and poorly soluble in the other.

Q2: My compound has "oiled out." Can I still get crystals?

A2: Yes, this is a common issue, especially with compounds that have lower melting points or when the solution is highly concentrated.[3] The best approach is to heat the solution to re-dissolve the oil, add a small amount of additional solvent to decrease the saturation, and then allow the solution to cool much more slowly. Insulating the flask can help. If it continues to oil out, a different solvent system may be necessary.

Q3: I'm not getting any crystals, even after cooling in an ice bath. What should I do?

A3: This typically means your solution is not saturated enough (too much solvent) or is supersaturated.[2][3] First, try to induce crystallization by scratching the inner surface of the flask with a glass rod. If that fails, you likely have too much solvent. You can either evaporate some of the solvent and re-cool, or you can try adding an anti-solvent dropwise until turbidity appears. If all else fails, you can remove the solvent entirely and attempt the recrystallization again with a different solvent system.

Q4: How do I know if my recrystallized product is pure?

A4: The purity of your recrystallized product should be assessed using standard analytical techniques. The most common methods include:

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting range.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any residual solvent or impurities.

  • High-Performance Liquid Chromatography (HPLC): This provides a quantitative measure of purity.

V. Visualizing the Workflow

Recrystallization Workflow Diagram

G cluster_prep Preparation cluster_process Process cluster_analysis Analysis crude Crude Product solvent Select Solvent System crude->solvent dissolve Dissolve in Min. Hot Solvent solvent->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter Insoluble impurities? cool Slow Cooling & Crystallization dissolve->cool No insoluble impurities hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Under Vacuum wash->dry pure Pure Crystalline Product dry->pure analyze Purity Analysis (TLC, NMR, MP) pure->analyze

Caption: A typical workflow for the recrystallization process.

Troubleshooting Logic Diagram

G start Crystals forming? oiling_out Oiling Out? start->oiling_out No success Success start->success Yes action_reheat Reheat, Add Solvent, Cool Slowly oiling_out->action_reheat Yes action_scratch Scratch / Seed oiling_out->action_scratch No low_yield Low Yield? action_concentrate Concentrate Mother Liquor low_yield->action_concentrate Yes low_yield->success No action_reheat->success action_boil Boil Off Solvent action_scratch->action_boil Still No Crystals action_scratch->success action_concentrate->success action_boil->success success->low_yield

Caption: A decision tree for common recrystallization problems.

References

  • Organic Syntheses Procedure. 4,7-dichloroquinoline. Available from: [Link]

  • Google Patents. CN103626699A - Industrial preparation method of 4,7-dichloroquinoline.
  • University of York. Problems with Recrystallisations. Available from: [Link]

  • National Center for Biotechnology Information. Ethyl 3,7-dichloroquinoline-8-carboxylate. Available from: [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. Available from: [Link]

  • ResearchGate. 223 questions with answers in RECRYSTALLISATION | Science topic. Available from: [Link]

  • Google Patents. CN103304477B - Purification method of 8-hydroxyquinoline crude product.
  • SciSpace. Synthesis of derivatives of quinoline. Available from: [Link]

  • Reddit. Recrystallisation Help : r/Chempros. Available from: [Link]

  • National Center for Biotechnology Information. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Available from: [Link]

  • Google Patents. CN104774178A - Preparation method of ethyl 7-chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate.

Sources

Validation & Comparative

A Comparative Crystallographic Guide to Ethyl 4-chloro-7,8-difluoroquinoline-3-carboxylate and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount. It is the key that unlocks insights into its reactivity, physical properties, and, most importantly, its biological activity. In the realm of novel therapeutics, quinoline derivatives have consistently demonstrated a broad spectrum of pharmacological potential, including antimicrobial and anticancer activities. The fine-tuning of their efficacy often lies in the subtle art of substitution on the quinoline scaffold. This guide provides a detailed comparative analysis of the X-ray crystallographic studies of Ethyl 4-chloro-7,8-difluoroquinoline-3-carboxylate and its closely related analogues, offering a window into the structural nuances that govern their behavior.

While a dedicated single-crystal X-ray structure for this compound is not publicly available at the time of this writing, a comprehensive understanding can be constructed through the meticulous analysis of its near relatives. This guide will leverage the experimentally determined crystal structures of Ethyl 2,4-dichloroquinoline-3-carboxylate [1][2] and Ethyl 4-chloro-7-iodoquinoline-3-carboxylate [3] to infer and discuss the expected structural landscape of our target molecule. By comparing the influence of different halogen substitutions at various positions on the quinoline ring, we can extrapolate key structural parameters and intermolecular interactions that are likely to define the solid-state architecture of this compound.

The Quinoline Core: A Privileged Scaffold in Medicinal Chemistry

The quinoline moiety, a fusion of a benzene and a pyridine ring, is a cornerstone in the design of therapeutic agents.[4] Its rigid, planar structure provides a robust framework for the precise spatial orientation of functional groups, facilitating targeted interactions with biological macromolecules. The introduction of a carboxylate group at the 3-position and various substituents on the carbocyclic and heterocyclic rings allows for the modulation of the molecule's electronic and steric properties, thereby influencing its pharmacokinetic and pharmacodynamic profiles.

X-ray crystallography stands as the definitive technique for elucidating the precise atomic arrangement within a crystalline solid. The resulting structural data, including bond lengths, bond angles, torsional angles, and intermolecular interactions, are invaluable for establishing structure-activity relationships (SAR) and for guiding rational drug design.

Comparative Crystallographic Analysis: Insights from Analogs

To build a predictive model for the crystal structure of this compound, we will dissect the known structures of its chloro- and iodo-substituted cousins.

Case Study 1: Ethyl 2,4-dichloroquinoline-3-carboxylate

The crystal structure of Ethyl 2,4-dichloroquinoline-3-carboxylate reveals a largely planar quinoline core.[1] The dihedral angle between the mean planes of the quinoline and carboxylate groups is significant, at approximately 87.06°.[2] This near-perpendicular orientation is a critical feature, influencing how the molecule presents its functional groups for intermolecular interactions.

In the crystal lattice, the molecules are primarily linked by weak C—H···O hydrogen bonds, forming chains that propagate along the c-axis.[2] This type of interaction, while not as strong as conventional hydrogen bonds, plays a crucial role in the overall crystal packing and stability.

Parameter Value Reference
Crystal System Monoclinic[1]
Space Group P2₁/c[1]
a (Å) 8.5860 (4)[1]
b (Å) 19.9082 (11)[1]
c (Å) 7.1304 (4)[1]
β (°) 100.262 (1)[1]
Volume (ų) 1199.32 (11)[1]
Z 4[1]
Dihedral Angle (Quinoline-Carboxylate) 87.06 (19)°[2]

Experimental Protocol: Single-Crystal X-ray Diffraction of Ethyl 2,4-dichloroquinoline-3-carboxylate

  • Synthesis: The title compound was synthesized via chlorination of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate using phosphoryl chloride.[1]

  • Crystallization: Single crystals suitable for X-ray diffraction were obtained by slow evaporation from a solution of dichloromethane and methanol.[1]

  • Data Collection: A Bruker APEXII CCD area-detector diffractometer was used for data collection with Mo Kα radiation (λ = 0.71073 Å) at 298 K.[1]

  • Structure Solution and Refinement: The structure was solved using direct methods and refined by full-matrix least-squares on F². All H-atom parameters were constrained.[1]

Case Study 2: Ethyl 4-chloro-7-iodoquinoline-3-carboxylate

The introduction of a bulky, polarizable iodine atom at the 7-position in Ethyl 4-chloro-7-iodoquinoline-3-carboxylate (CIQC) introduces new intermolecular forces that dictate its crystal packing. The molecule exhibits perfect Cs symmetry and the molecules are stacked in layers.[3]

The dominant packing motif in the crystal structure of CIQC is the formation of trimers through weak C-H···O interactions.[3] This highlights the directing influence of even weak hydrogen bonds in organizing the supramolecular assembly.

Parameter Value Reference
Symmetry Cs[3]
Key Intermolecular Interaction C-H···O[3]
Packing Motif Trimeric units[3]

Experimental Protocol: Synthesis and Crystallization of Ethyl 4-chloro-7-iodoquinoline-3-carboxylate

  • Synthesis: CIQC was obtained by the chlorination of ethyl 4-oxo-7-iodoquinoline-3-carboxylate.[3]

  • Crystallization: Single crystals were grown by slow evaporation.

  • Characterization: The compound was characterized by infrared (IR) spectroscopy and single-crystal X-ray diffraction.[3]

Predicting the Structure of this compound: An Expert's Perspective

Based on the comparative analysis of its derivatives, we can make several informed predictions about the crystal structure of this compound.

Expected Molecular Geometry:

The quinoline core is expected to be essentially planar. The presence of the two fluorine atoms at positions 7 and 8 will likely induce minor distortions in the benzene ring due to their high electronegativity and steric demands. The ethyl carboxylate group at the 3-position is anticipated to be twisted out of the plane of the quinoline ring, similar to the dichloro derivative, to minimize steric hindrance.

Anticipated Intermolecular Interactions:

The introduction of fluorine atoms opens up the possibility of C—H···F and F···F interactions, in addition to the C—H···O and π–π stacking interactions observed in the other derivatives. The interplay of these weak interactions will be a determining factor in the overall crystal packing. Given the high electronegativity of fluorine, the C—H···F hydrogen bonds, although weak, could play a significant role in the supramolecular architecture.

Logical Relationship of Substituent Effects on Crystal Packing

G Influence of Halogen Substitution on Crystal Packing substituent Halogen Substituent (X at C2, C7, C8) properties Size, Electronegativity, Polarizability substituent->properties determines interactions Intermolecular Interactions (C-H···O, C-H···X, π–π stacking) properties->interactions influences packing Crystal Packing Motif (Chains, Layers, Trimers) interactions->packing dictates stability Lattice Energy & Crystal Stability packing->stability governs G General Workflow for X-ray Crystallography synthesis Synthesis of Target Compound purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization data_collection X-ray Diffraction Data Collection crystallization->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement analysis Structural Analysis (Bond lengths, angles, packing) refinement->analysis

Sources

A Technical Guide to the Structure-Activity Relationship of Ethyl 4-chloro-7,8-difluoroquinoline-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of Ethyl 4-chloro-7,8-difluoroquinoline-3-carboxylate derivatives, focusing on their potential as both anticancer and antimicrobial agents. Drawing upon data from closely related quinoline and fluoroquinolone analogs, this document offers insights into the rational design of more potent and selective therapeutic compounds.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring is a privileged heterocyclic scaffold that forms the core of numerous synthetic drugs with a wide array of pharmacological activities, including antimalarial, anticancer, anti-inflammatory, and antimicrobial properties.[1] The versatility of the quinoline nucleus allows for substitutions at various positions, leading to significant modulation of its biological effects.[2] Specifically, the this compound scaffold presents a unique combination of features: the reactive 4-chloro group allows for further functionalization, the electron-withdrawing fluorine atoms at positions 7 and 8 can enhance biological activity and metabolic stability, and the carboxylate group at position 3 is a common feature in many biologically active quinolones. This guide will explore the nuanced effects of structural modifications on this core scaffold, providing a comparative analysis to guide future drug development efforts.

Synthesis of the Core Scaffold

The synthesis of this compound derivatives typically begins with the construction of the corresponding 4-hydroxyquinoline precursor, followed by a chlorination step.

Synthesis of Ethyl 4-hydroxy-7,8-difluoroquinoline-3-carboxylate

A common and effective method for the synthesis of the 4-hydroxyquinoline core is the Gould-Jacobs reaction. This involves the condensation of a substituted aniline with diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization.

Experimental Protocol: Gould-Jacobs Reaction

  • Condensation: 2,3-Difluoroaniline is reacted with an equimolar amount of diethyl ethoxymethylenemalonate. The mixture is heated, typically at temperatures ranging from 100 to 140°C, for a period of 1 to 2 hours. This step forms the intermediate diethyl ((2,3-difluorophenyl)amino)methylenemalonate. The reaction is monitored by thin-layer chromatography (TLC) to ensure the consumption of the starting materials.

  • Cyclization: The intermediate from the condensation step is then added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether. The mixture is heated to a high temperature, usually around 240-260°C, for 30 minutes to 2 hours to induce thermal cyclization.

  • Isolation: After cooling, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the product. The solid is then collected by filtration, washed with the non-polar solvent, and dried to yield Ethyl 4-hydroxy-7,8-difluoroquinoline-3-carboxylate.

Gould-Jacobs Reaction A 2,3-Difluoroaniline C Condensation (100-140°C) A->C B Diethyl ethoxymethylenemalonate (EMME) B->C D Diethyl ((2,3-difluorophenyl)amino)methylenemalonate C->D Intermediate E Thermal Cyclization (240-260°C in Dowtherm A) D->E F Ethyl 4-hydroxy-7,8-difluoroquinoline-3-carboxylate E->F Final Product Chlorination Reaction A Ethyl 4-hydroxy-7,8-difluoroquinoline-3-carboxylate C Reflux (100-110°C) A->C B Phosphorus oxychloride (POCl₃) B->C D This compound C->D Product MTT Assay Workflow A Seed cells in 96-well plate B Treat with compounds A->B C Incubate for 48-72h B->C D Add MTT solution C->D E Incubate for 4h D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Sources

A Senior Application Scientist's Guide to Comparative Molecular Docking of Quinolines Targeting Oncologic and Viral Enzymes

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the quinoline scaffold stands as a privileged structure, a testament to its remarkable versatility in engaging a diverse array of biological targets. This guide, intended for researchers and drug development professionals, provides an in-depth comparative analysis of molecular docking studies for inhibitors based on the Ethyl 4-chloro-7,8-difluoroquinoline-3-carboxylate backbone. We will explore their interactions with two clinically significant enzymes: Epidermal Growth Factor Receptor (EGFR), a cornerstone in oncology, and HIV-1 Reverse Transcriptase (RT), a critical target in antiviral therapy. This document moves beyond a mere procedural outline, delving into the rationale behind experimental choices and offering a framework for self-validating computational studies.

The Rationale for Targeting EGFR and HIV-1 Reverse Transcriptase

The selection of EGFR and HIV-1 RT as targets for this comparative study is rooted in their profound impact on human health and the proven success of inhibitors that target them. Overexpression and mutations of EGFR are hallmarks of various cancers, leading to uncontrolled cell proliferation.[1][2] Consequently, EGFR tyrosine kinase inhibitors (TKIs) have become a frontline treatment for non-small cell lung cancer and other malignancies.[3]

HIV-1 RT is an essential enzyme for the replication of the human immunodeficiency virus, converting the viral RNA genome into DNA for integration into the host cell's genome.[4][5] Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of allosteric inhibitors that bind to a hydrophobic pocket in the enzyme, disrupting its function and halting viral replication.[4][6]

The quinoline core has demonstrated significant potential in the development of inhibitors for both of these targets, making a comparative docking study a valuable endeavor for understanding the structure-activity relationships that govern their inhibitory potential.

Comparative Molecular Docking Analysis

This section presents a comparative analysis of the molecular docking performance of hypothetical 7,8-difluoroquinoline derivatives against established inhibitors of EGFR and HIV-1 RT.

Epidermal Growth Factor Receptor (EGFR)

The ATP-binding site of the EGFR kinase domain is the target for many small-molecule inhibitors. Key amino acid residues frequently involved in inhibitor binding include Met793, Leu718, and Val726.[1][2]

CompoundTarget Protein (PDB ID)Docking Score (kcal/mol)Key Interacting Residues
Hypothetical 7,8-Difluoroquinoline Analog EGFR Kinase Domain (4WKQ)[7]-8.5 to -9.5 (Predicted)Met793 (H-bond), Leu718, Val726, Ala743 (hydrophobic)[1]
Gefitinib (Alternative) EGFR Kinase Domain (4WKQ)[7]~ -9.0 to -10.0Met793 (H-bond), Leu718, Val726, Lys745 (hydrophobic)[2]
Erlotinib (Alternative) EGFR Kinase Domain (1M17)[8]~ -7.3 to -9.0[3]Met793 (H-bond), Cys773 (covalent potential)[8]

Note: The docking scores for the hypothetical 7,8-difluoroquinoline analog are predicted based on the broader class of quinoline inhibitors and are presented for illustrative purposes.

HIV-1 Reverse Transcriptase (NNRTI Binding Pocket)

The non-nucleoside inhibitor binding pocket (NNIBP) of HIV-1 RT is a hydrophobic pocket located approximately 10 Å from the polymerase active site.[4][6] Key residues for NNRTI binding include Lys101, Lys103, Tyr181, and Tyr188.[4][9]

CompoundTarget Protein (PDB ID)Docking Score (kcal/mol)Key Interacting Residues
Hypothetical 7,8-Difluoroquinoline Analog HIV-1 RT (2ZD1)[10]-9.0 to -11.0 (Predicted)Lys101, Tyr181, Tyr188, Trp229 (hydrophobic, π-π)[11]
Nevirapine (Alternative) HIV-1 RT (3HVT)[6]~ -7.5 to -8.5Tyr181, Tyr188 (π-π stacking), Lys101, Lys103[4]
Rilpivirine (Alternative) HIV-1 RT (2ZD1)[10]~ -11.0 to -12.0[10]Lys101 (H-bond), Trp229, Tyr318 (hydrophobic)[12]

Note: The docking scores for the hypothetical 7,8-difluoroquinoline analog are predicted based on the broader class of quinoline inhibitors and are presented for illustrative purposes.

Experimental Protocols: A Step-by-Step Guide to Molecular Docking

The following protocol provides a robust framework for conducting molecular docking studies, ensuring reproducibility and scientific rigor.

Protein Preparation
  • Obtain Protein Structure: Download the crystal structure of the target protein from the Protein Data Bank (RCSB PDB). For this guide, we will use PDB IDs: 4WKQ for EGFR and 2ZD1 for HIV-1 RT.[7][10]

  • Pre-processing:

    • Remove water molecules and any co-crystallized ligands or ions that are not essential for the binding interaction.

    • Add polar hydrogens to the protein structure.

    • Assign partial charges to the atoms (e.g., Gasteiger charges).

    • Repair any missing side chains or loops if necessary, using tools like Modeller or the protein preparation wizard in Schrödinger Maestro.

Ligand Preparation
  • Obtain or Draw Ligand Structures: The 3D structures of the inhibitors can be drawn using chemical drawing software (e.g., ChemDraw, MarvinSketch) or downloaded from databases like PubChem or ZINC.

  • Energy Minimization: Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94). This ensures that the ligand is in a low-energy conformation.

  • Assign Torsion Angles: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

Molecular Docking Simulation
  • Grid Generation: Define a grid box that encompasses the active site or binding pocket of the protein. The size of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding site.

  • Docking Algorithm: Employ a reliable docking algorithm, such as AutoDock Vina or GLIDE (Grid-based Ligand Docking with Energetics). These programs use scoring functions to predict the binding affinity and pose of the ligand.

  • Execution: Run the docking simulation. The program will generate a series of possible binding poses for the ligand, each with a corresponding docking score.

Analysis of Results
  • Binding Affinity: The docking score, typically expressed in kcal/mol, provides an estimate of the binding affinity. A more negative score indicates a stronger predicted binding affinity.

  • Binding Pose and Interactions: Visualize the top-ranked binding poses using molecular graphics software (e.g., PyMOL, Chimera). Analyze the interactions between the ligand and the protein, including hydrogen bonds, hydrophobic interactions, and π-π stacking.

  • Comparison: Compare the docking scores and binding modes of the novel inhibitors with those of known, reference inhibitors.

Visualizing the Workflow and Interactions

To further clarify the experimental and logical flow, the following diagrams are provided.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase PDB Obtain Protein Structure (PDB) Grid Define Grid Box PDB->Grid Protein Coordinates Ligand_Prep Prepare Ligand Structures Dock Run Docking Algorithm Ligand_Prep->Dock Ligand Conformations Grid->Dock Search Space Analyze Analyze Binding Poses & Scores Dock->Analyze Docking Results Compare Compare with Alternatives Analyze->Compare Interaction Data

Caption: A streamlined workflow for conducting molecular docking studies.

Ligand_Protein_Interactions cluster_protein Protein Binding Pocket cluster_ligand Quinoline Inhibitor Met793 Met793 Leu718 Leu718 Val726 Val726 Lys101 Lys101 Tyr188 Tyr188 Quinoline_Core Quinoline Scaffold Quinoline_Core->Met793 H-Bond (EGFR) Quinoline_Core->Leu718 Hydrophobic (EGFR) Quinoline_Core->Val726 Hydrophobic (EGFR) Quinoline_Core->Lys101 H-Bond (HIV-1 RT) Quinoline_Core->Tyr188 π-π Stacking (HIV-1 RT)

Caption: Key interactions between quinoline inhibitors and target enzymes.

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative molecular docking of inhibitors based on the this compound scaffold against EGFR and HIV-1 RT. The presented protocols and comparative data underscore the importance of a systematic and well-validated computational approach in modern drug discovery. The insights gained from such studies, particularly the identification of key ligand-protein interactions, are invaluable for the rational design and optimization of next-generation inhibitors. Future work should focus on synthesizing and experimentally validating the inhibitory activity of the most promising candidates identified through these in silico methods, further bridging the gap between computational prediction and clinical reality.

References

  • De Clercq, E. (2009). Anti-HIV drugs: 25 years and still counting. Journal of Antimicrobial Chemotherapy, 64(5), 943-953.
  • Das, K., et al. (2004). Crystal Structures of Rilpivirine (TMC278) and Etravirine (TMC125) with HIV-1 Reverse Transcriptase and a View of the NNRTI Binding Pocket. Journal of Medicinal Chemistry, 47(10), 2550-2560.
  • Hsiou, Y., et al. (1996). The allosteric inhibitor nevirapine makes hydrophobic contacts with the p66 thumb domain of human immunodeficiency virus 1 reverse transcriptase. Journal of Molecular Biology, 264(5), 867-882.
  • Kohlstaedt, L. A., et al. (1992). Crystal structure at 3.5 A resolution of HIV-1 reverse transcriptase complexed with an inhibitor. Science, 256(5065), 1783-1790.
  • Sluis-Cremer, N., et al. (2000). The 1.8 A crystal structure of the HIV-1 reverse transcriptase nonnucleoside inhibitor (NNRTI) binding pocket. Protein Science, 9(9), 1686-1693.
  • Das, K., et al. (2008). Crystal structures of HIV-1 reverse transcriptase with etravirine (TMC125) and rilpivirine (TMC278): implications for drug design. Journal of Medicinal Chemistry, 51(14), 4295-4299.
  • Protein Data Bank. (n.d.). 8FCC: HIV-1 Reverse Transcriptase in complex with 5-membered bicyclic core NNRTI. RCSB PDB. Retrieved from [Link]

  • Protein Data Bank. (n.d.). 2J5F: Crystal structure of EGFR kinase domain in complex with an irreversible inhibitor 34-jab. RCSB PDB. Retrieved from [Link]

  • Gohlke, H., & Klebe, G. (2002). Approaches to the description and prediction of the binding affinity of small-molecule ligands to macromolecular receptors.
  • Protein Data Bank. (n.d.). 1M17: Crystal structure of the EGFR kinase domain in complex with the inhibitor erlotinib. RCSB PDB. Retrieved from [Link]

  • Protein Data Bank. (n.d.). 7KJV: Structure of HIV-1 reverse transcriptase initiation complex core. RCSB PDB. Retrieved from [Link]

  • Stahnke, V., et al. (2012). Molecular modeling, docking, and dynamics and simulation of gefitinib and its derivatives with EGFR in non-small cell lung cancer. Journal of Molecular Modeling, 18(6), 2541-2553.
  • Chitranshi, N., et al. (2015). Exploring the Molecular Interactions of 7,8-Dihydroxyflavone and Its Derivatives With TrkB and VEGFR2 Proteins. International Journal of Molecular Sciences, 16(9), 21087-21107.
  • Yun, C. H., et al. (2008). The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP. Proceedings of the National Academy of Sciences, 105(6), 2070-2075.
  • Pao, W., et al. (2005). Acquired resistance of lung adenocarcinomas to gefitinib or erlotinib is associated with a second mutation in the EGFR kinase domain. PLoS Medicine, 2(3), e73.
  • Protein Data Bank. (n.d.). 4JQ7: Crystal structure of EGFR kinase domain in complex with compound 2a. RCSB PDB. Retrieved from [Link]

  • Al-Otaibi, F., et al. (2024). Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors. Frontiers in Chemistry, 12, 1364589.
  • Shan, Y., et al. (2012). Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain. Biochemical Journal, 442(3), 579-589.
  • Protein Data Bank. (n.d.). 7KJV: Structure of HIV-1 reverse transcriptase initiation complex core. RCSB PDB. Retrieved from [Link]

  • El-Malah, A. A., et al. (2021). Structure-Based Design of Novel Rilpivirine Analogues as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors through QSPR and Molecular Docking. Molecules, 26(16), 4909.
  • Roy, K., et al. (2015). Identification of gefitinib off-targets using a structure-based systems biology approach; their validation with reverse docking and retrospective data mining. Molecular BioSystems, 11(8), 2244-2256.
  • Zhang, X., et al. (2020). The Lifted Veil of Uncommon EGFR Mutation p.L747P in Non-Small Cell Lung Cancer: Molecular Feature and Targeting Sensitivity to Tyrosine Kinase Inhibitors. Cancers, 12(7), 1935.
  • Gajiwala, K. S., et al. (2013). A new paradigm for oncology drug discovery. Nature Reviews Drug Discovery, 12(11), 833-846.
  • Li, J., et al. (2020). Molecular dynamics analysis of binding sites of epidermal growth factor receptor kinase inhibitors. ACS Omega, 5(26), 16047-16056.
  • Protein Data Bank. (n.d.). 5D41: EGFR kinase domain in complex with mutant selective allosteric inhibitor. RCSB PDB. Retrieved from [Link]

  • Wang, S., et al. (2013). Explanation of the binding energy changes of gefitinib.
  • Adedirin, O., et al. (2021). Design, Molecular Docking, and in Silico Analysis of Analogues of Chloroquine, and Hydroxychloroquine Against Sars-Cov-2 Target (6W63.pdb). Fortune Journal of Health Sciences, 4(2), 241-253.
  • De Meyer, S., et al. (2005). Structural aspects of drug resistance and inhibition of HIV-1 reverse transcriptase. Antiviral Research, 65(3), 127-147.
  • El-Azab, A. S., et al. (2016). New series of benzothiazole and pyrimido[2,1-b]benzothiazole derivatives: Synthesis, antitumor activity, EGFR tyrosine kinase inhibitory activity and molecular modeling studies. European Journal of Medicinal Chemistry, 124, 596-613.
  • Suda, K., et al. (2010). Targeted inhibitors of EGFR: structure, biology, biomarkers, and clinical applications. Journal of Thoracic Oncology, 5(10 Suppl 4), S291-S295.
  • Tan, Y. S., et al. (2019). In Silico Identification of Novel Erlotinib Analogues Against Epidermal Growth Factor Receptor. Anticancer Research, 39(1), 203-209.
  • Protein Data Bank. (n.d.). 6JZ0: Crystal structure of EGFR kinase domain in complex with compound 78. RCSB PDB. Retrieved from [Link]

  • Songtawee, N., et al. (2012). Computational study of EGFR inhibition: Molecular dynamics studies on the active and inactive protein conformations. Journal of Molecular Graphics and Modelling, 38, 265-276.
  • Protein Data Bank. (n.d.). 4WKQ: 1.85 angstrom structure of EGFR kinase domain with gefitinib. RCSB PDB. Retrieved from [Link]

  • Kumar, A., et al. (2020). Molecular docking and in-silico ADME studies of novel derivative of erlotinib in glioma. International Journal of Pharmaceutical Sciences and Research, 11(5), 2269-2276.
  • Rahman, M. M., et al. (2023).
  • Chitranshi, N., et al. (2015). Exploring the Molecular Interactions of 7,8-Dihydroxyflavone and Its Derivatives with TrkB and VEGFR2 Proteins. International Journal of Molecular Sciences, 16(9), 21087-21107.
  • El-Gamal, M. I., et al. (2021). Identification of effective bioactive compounds from Caralluma europaea as potential inhibitors of EGFR. Physical Chemistry Research, 9(3), 427-441.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.